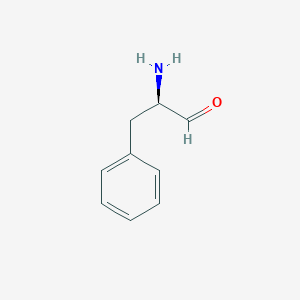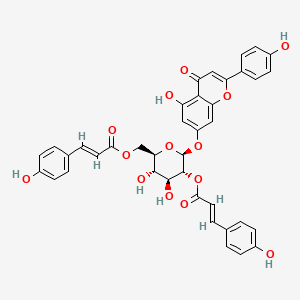
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside: is a naturally occurring acylated flavonoid. It is a derivative of apigenin, a flavone found in many plants, and is known for its diverse biological activities. This compound is characterized by the presence of two p-coumaroyl groups attached to the glucose moiety at the 7-O position of apigenin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside typically involves the acylation of apigenin glucoside. One common method includes the use of enzyme-catalyzed reactions to attach p-coumaroyl groups to the glucose moiety. For instance, protein extracts from plants like Croton floribundus can be used as sources of enzymes to achieve this acylation .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from plant sources. Techniques such as ultrasound-assisted extraction and preparative high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound from plant materials like Chrysanthemum morifolium .
Analyse Des Réactions Chimiques
Types of Reactions: Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include apigenin, p-coumaric acid, and various oxidized derivatives of apigenin .
Applications De Recherche Scientifique
Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside has been extensively studied for its potential health benefits and applications in various fields:
Mécanisme D'action
The biological effects of apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside are primarily mediated through its interaction with various molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the nuclear factor kappa B signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes, protecting cells from oxidative stress.
Cardioprotective Effects: By modulating the inflammatory response and reducing oxidative stress, the compound helps protect cardiac tissues from ischemic damage.
Comparaison Avec Des Composés Similaires
Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside is unique due to its dual p-coumaroyl groups, which enhance its biological activity compared to other apigenin derivatives. Similar compounds include:
Apigenin 7-O-glucoside: Lacks the p-coumaroyl groups and has lower biological activity.
Apigenin 8-C-glucoside (Vitexin): Contains a glucose moiety at the 8-C position instead of the 7-O position.
Apigenin 6-C-glucoside (Isovitexin): Similar to vitexin but with the glucose moiety at the 6-C position.
These comparisons highlight the enhanced biological properties of apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside due to its unique structural features.
Propriétés
Formule moléculaire |
C39H32O14 |
|---|---|
Poids moléculaire |
724.7 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)37(48)38(53-34(46)16-6-22-3-11-25(41)12-4-22)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37+,38-,39-/m1/s1 |
Clé InChI |
GBBLNEWSFXZKJC-IGNRUKHTSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)
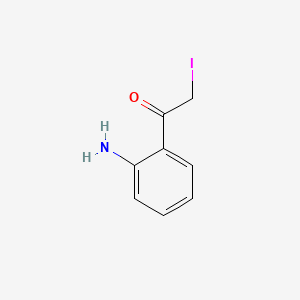
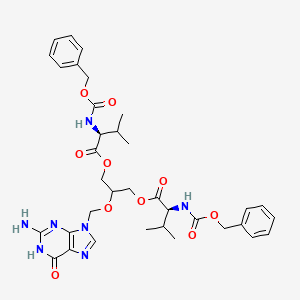
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
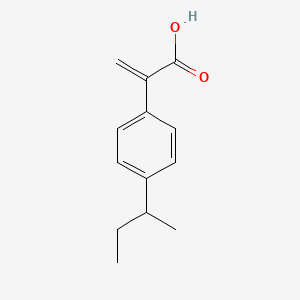
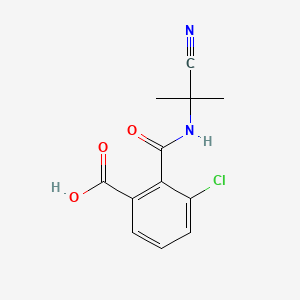
![N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid](/img/structure/B13444481.png)
![1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
![methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13444506.png)
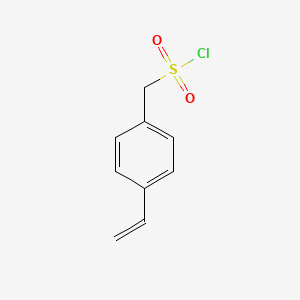
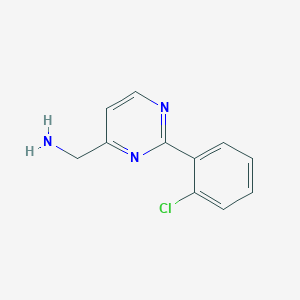
![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
